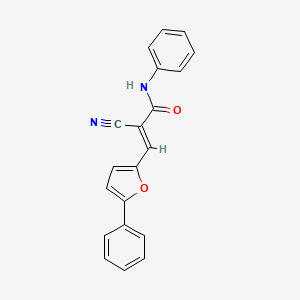

(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide

Description

(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide (hereafter referred to as the core scaffold) is a small-molecule inhibitor targeting the lysine deacylase enzyme SIRT5. Its molecular formula is C₁₉H₁₃N₂O₂ (CID 726343), featuring an α-cyanoacrylamide backbone with a phenyl-substituted furan moiety and an N-phenylamide group . The (E)-stereochemistry of the acrylamide double bond is critical for its bioactivity, as it facilitates optimal binding to the enzyme’s active site.

The compound was first identified through virtual screening targeting SIRT5’s Tyr102 and Arg105 residues, which are key to substrate recognition . Biochemical assays revealed its inhibitory activity against SIRT5 with an IC₅₀ of 9.26 ± 2.09 μM, demonstrating selectivity over other sirtuins (SIRT1/2/3/6; IC₅₀ > 200 μM) . This selectivity makes it a promising lead for therapeutic applications in cancers and metabolic disorders linked to SIRT5 dysregulation.

Properties

IUPAC Name |

(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c21-14-16(20(23)22-17-9-5-2-6-10-17)13-18-11-12-19(24-18)15-7-3-1-4-8-15/h1-13H,(H,22,23)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBBXYDGXHVSSM-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with N-phenylcyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amine derivatives of the original compound.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Modifications at the Amide Group (Moiety A)

The amide substituent (N-phenyl) is a hotspot for structural optimization. Derivatives with electron-withdrawing groups (EWGs) on the phenyl ring show enhanced potency:

- Compound-37 (Liu et al., 2017): Replacing the N-phenyl group with 2-fluorobenzonitrile improved SIRT5 inhibition (IC₅₀ = 5.59 ± 0.75 μM ) and selectivity (>10-fold over SIRT2/6) . The fluorine atom likely enhances binding via hydrophobic interactions or electrostatic complementarity.

- N-(3-phenylpropyl) analog (): Replacing N-phenyl with a bulkier 3-phenylpropyl group (C₂₃H₂₀N₂O₂) alters steric and electronic properties, though activity data are unspecified.

Table 1: Impact of Amide Modifications

Modifications at the Furan’s Phenyl Group (Moiety B)

The 5-phenylfuran moiety influences binding through π-π stacking and hydrophobic interactions. Substituents on the phenyl ring significantly affect potency:

- Para-benzoic acid substitution : Improved activity compared to meta-substitution in related compounds (e.g., compound 9c in ), though alkyl chains at the para position reduce efficacy .

- Dichlorophenyl substitution (): Introducing 2,5-dichloro groups on the phenyl ring (C₁₄H₈Cl₂N₂O₂) may enhance lipophilicity but lacks reported SIRT5 activity data.

Table 2: Impact of Furan Modifications

Selectivity and Mechanism of Action

The core scaffold and its derivatives exhibit competitive inhibition against SIRT5, directly competing with the succinyl-lysine substrate . This mechanism contrasts with non-competitive inhibitors like compound-5 (), a cyclic peptide targeting SIRT5 with lower potency (IC₅₀ = 7.5 μM) but distinct binding interactions.

Key Selectivity Data :

Emerging Analogs and Unreported Derivatives

- Chlorophenyl and nitrophenyl derivatives (): Substitutions like 3-nitro or 2-chloro on the furan’s phenyl ring (e.g., MFCD01056700) may modulate electronic properties but lack activity data.

- Thiazole-containing analogs (): Replacing furan with a thiazole ring (e.g., 292057-05-7) introduces heterocyclic diversity, though biological effects remain unexplored.

Biological Activity

(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide is a synthetic organic compound belonging to the acrylamide derivatives class. Its unique structure, which includes a cyano group, an amide linkage, and a phenylfuran moiety, contributes to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

The molecular formula of this compound is C20H14N2O2, with a molecular weight of 314.344 g/mol. The compound features significant functional groups that are critical for biological activity, including:

| Property | Value |

|---|---|

| Molecular Formula | C20H14N2O2 |

| Molecular Weight | 314.344 g/mol |

| Structural Features | Cyano group, Amide linkage, Phenylfuran moiety |

The primary mechanism of action for this compound is its inhibition of SIRT5, a member of the sirtuin family of proteins involved in various cellular processes such as metabolism and aging. This inhibition can lead to modulation of cellular signaling pathways and gene expression.

Inhibition of Tyrosinase

Research indicates that derivatives of this compound exhibit significant inhibitory activity against tyrosinase, an enzyme critical in melanin production. A study showed that certain analogs could suppress tyrosinase activity in B16F10 cells in a dose-dependent manner, with comparable efficacy to kojic acid, a well-known tyrosinase inhibitor . This suggests potential applications in treating hyperpigmentation disorders.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of related compounds. For instance, research on (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant anti-inflammatory effects in vivo and in vitro. It reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα without cytotoxic effects on macrophage cultures . These findings indicate that similar compounds may have therapeutic applications for inflammatory diseases.

Case Studies

- Tyrosinase Inhibition Study :

- Anti-inflammatory Activity Assessment :

Applications

The biological activities of this compound open avenues for various applications:

Pharmaceutical Development :

- As a lead compound for drug development targeting SIRT5 or related pathways.

Cosmetic Industry :

- In formulations aimed at skin lightening and treating hyperpigmentation.

Research Tool :

- Used in biochemical research to study sirtuin functions and related metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.